pBMBA - 97143-48-1

pBMBA

Catalog Number: EVT-1535927
CAS Number: 97143-48-1
Molecular Formula: C18H18BrN5O5
Molecular Weight: 464.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Methylbenzenethiol, commonly referred to as pBMBA, is a compound that has garnered significant attention in various fields, particularly in nanotechnology and material sciences. It is primarily known for its role as a stabilizing agent in the synthesis of gold nanoparticles and other metal nanostructures. The compound is classified under thiols, which are organic compounds containing a sulfhydryl group (-SH).

pBMBA is utilized in the formation of self-assembled monolayers on metal surfaces, providing a functional interface that can be tailored for specific applications. Its unique properties allow it to serve as a ligand in nanoparticle synthesis, enhancing stability and functionality.

Synthesis Analysis

The synthesis of pBMBA involves several methods, with the most notable being the reaction of p-bromobenzenesulfonic acid with sodium thiolates. This reaction typically occurs under controlled conditions to ensure high yield and purity.

Technical Details

  1. Reagents: The primary reagents include p-bromobenzenesulfonic acid and sodium thiolate.
  2. Reaction Conditions: The reaction is generally performed in an organic solvent such as dimethylformamide at elevated temperatures.
  3. Characterization: The synthesized pBMBA can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of pBMBA consists of a methyl group attached to a benzene ring, which is further connected to a thiol group. This structure can be represented as follows:

  • Chemical Formula: C7_7H8_8S
  • Molecular Weight: 140.21 g/mol

Data

  • Melting Point: Approximately 30 °C
  • Boiling Point: 175 °C
  • Density: 1.05 g/cm³

The structural integrity of pBMBA plays a crucial role in its functionality, particularly in forming stable nanoparticle systems.

Chemical Reactions Analysis

pBMBA participates in several chemical reactions, most notably in the stabilization of gold nanoparticles. The ligand exchange reaction is crucial, where pBMBA molecules replace other ligands on the nanoparticle surface.

Technical Details

  1. Ligand Exchange Reaction: This process involves the displacement of pre-existing ligands on gold nanoparticles with pBMBA.
  2. Stability Enhancement: The presence of pBMBA significantly increases the stability of nanoparticles against aggregation.

The efficiency of these reactions can be monitored through UV-Vis spectroscopy, which provides insights into the size and distribution of nanoparticles formed.

Mechanism of Action

The mechanism by which pBMBA operates primarily involves its ability to form strong covalent bonds with metal surfaces, thus facilitating the stabilization of nanoparticles.

Process

  1. Adsorption: pBMBA molecules adsorb onto the surface of metal nanoparticles.
  2. Stabilization: The thiol group interacts with the metal surface, providing steric hindrance that prevents aggregation.
  3. Functionalization: This interaction allows for further functionalization with other molecules or biomolecules for specific applications.

Data from studies indicate that this mechanism enhances the biocompatibility and functionality of metal nanoparticles in biomedical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pBMBA contribute significantly to its applications:

Physical Properties

  • Appearance: Colorless liquid
  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Chemical Properties

  • Reactivity: Exhibits nucleophilic characteristics due to the presence of the thiol group.
  • Stability: Stable under normal conditions but can oxidize to form disulfides when exposed to air.

Relevant analyses such as Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability and degradation patterns.

Applications

pBMBA has diverse scientific applications, particularly in nanotechnology:

  1. Nanoparticle Synthesis: Used extensively as a stabilizing agent for gold and silver nanoparticles.
  2. Biosensing: Functionalized nanoparticles with pBMBA serve as effective biosensors due to their enhanced interaction with biological molecules.
  3. Drug Delivery Systems: Its ability to form stable complexes makes it suitable for use in targeted drug delivery applications.
  4. Catalysis: pBMBA-coated nanoparticles are employed as catalysts in various chemical reactions due to their increased surface area and reactivity.
Introduction to Project-Based MBA (pBMBA)

The Project-Based Master of Business Administration (pBMBA) represents a transformative approach to graduate business education that replaces traditional coursework with applied, real-world business projects. This pedagogical model positions students as active practitioners who solve authentic organizational challenges while demonstrating mastery of critical business competencies. Unlike conventional MBA programs that emphasize theoretical knowledge acquisition through classroom instruction, pBMBA programs immerse learners in professionally contextualized experiences where business concepts are applied to actual problems within companies, nonprofit organizations, or entrepreneurial ventures [1]. The model responds directly to industry demands for graduates who can immediately contribute to organizational success through demonstrated problem-solving abilities rather than merely possessing theoretical knowledge [2].

Definition and Conceptual Foundations of pBMBA

The pBMBA is formally defined as a competency-based graduate program structured around sequenced business projects rather than traditional courses. Students complete five project sequences (approximately one per semester) that collectively address the core functional areas of business administration. Each sequence comprises multiple project assignments culminating in an integrative project, with all work evaluated against specific competency rubrics [1]. The conceptual foundations rest on four pillars:

  • Competency Demonstration: Projects require students to demonstrate mastery of defined business competencies through tangible deliverables rather than exam performance [1].
  • Individualized Faculty Coaching: Full-time faculty with real-world business experience provide personalized coaching and assessment instead of delivering standardized lectures [1].
  • Low-Residency Flexibility: Programs combine online resources with professional experience, allowing students to complete projects around existing commitments [1].
  • Professional Contextualization: Projects are frequently contextualized to the student's current organization or entrepreneurial venture, creating immediate organizational value [1].

Table: Core Learning Modalities in Business Education

ModalityTraditional MBAHybrid MBApBMBA
Primary Learning VehicleCourse lectures & case studiesMix of courses & projectsApplied business projects
Faculty RoleInstructor & evaluatorInstructor & facilitatorCoach & competency assessor
Delivery FormatFixed classroom scheduleCombination of fixed & flexibleFully flexible with semester deadlines
Assessment MethodExams & papersExams, papers & some projectsProject deliverables & defenses
Knowledge ApplicationTheoretical case analysisLimited real-world applicationDirect organizational application

Historical Evolution of pBMBA in Business Education

The development of pBMBA programs reflects broader pedagogical shifts in professional education:

  • Early Foundations (Pre-2000): Business education originated in apprenticeship models where trade guilds provided practical commercial training [3]. The first formal business schools (e.g., Wharton 1881, Harvard 1908) initially emphasized theoretical instruction but gradually incorporated case studies to bridge theory and practice [7].
  • Experiential Learning Movement (2000-2010): Business schools began integrating project components within traditional courses, recognizing limitations of purely lecture-based approaches. This period saw the rise of consulting projects, business plan competitions, and corporate partnerships as supplementary learning experiences [2].
  • Full Program Transformation (2010-Present): Pioneering institutions developed fully project-based degree pathways in response to employer criticisms about graduate readiness. The model gained significant traction post-2020 as technological advances enabled robust virtual coaching and project supervision. Programs like Westminster University's PMBA formalized the competency-based, project-only structure now recognized as the pure pBMBA model [1] [2].

This evolution aligns with the broader competency-based education movement across higher education, emphasizing demonstrable skills over credit-hour accumulation [2].

Distinction Between pBMBA and Traditional MBA Programs

The pBMBA differs fundamentally from traditional MBAs across several dimensions:

  • Structural Framework:
  • Traditional MBA: Organized into disciplinary courses (finance, marketing, operations) with defined syllabi and scheduled classes [4] [10].
  • pBMBA: Structured around cross-functional project sequences integrating multiple business disciplines within real-world challenges (e.g., developing a complete marketing plan or financial forecast) [1].
  • Temporal Pacing:
  • Traditional MBA: Follows fixed semester schedules with synchronous sessions requiring physical or virtual attendance [4] [8].
  • pBMBA: Operates on asynchronous project cycles with semester deadlines but without fixed class meetings, enabling professionals to integrate learning with work commitments [1].
  • Instructional Approach:
  • Traditional MBA: Employs lecture-discussion format using case studies as simulated exercises [10].
  • pBMBA: Utilizes individualized faculty coaching where instructors provide tailored guidance on project execution and competency development [1].
  • Outcome Verification:
  • Traditional MBA: Measures learning through grades on exams and assignments within individual courses [4].
  • pBMBA: Assesses competency demonstration through comprehensive project evaluations against predefined rubrics, requiring "Meets" or "Exceeds" ratings on all competencies for progression [1].

Table: Westminster University's pBMBA Project Sequence Structure

SemesterProject SequenceRepresentative ProjectsCompetencies Developed
1Strategic LeadershipNegotiations, Competitive Advantage, Team ManagementLeadership, Conflict Resolution, Strategic Analysis
2Consumers in the MarketPricing Strategy, Market Research, Marketing PlanMarket Analysis, Consumer Behavior, Promotional Strategy
3Enterprise PerformanceFinancial Analysis, Process Improvement, Budget DevelopmentFinancial Management, Operational Efficiency, Forecasting
4Implementing StrategyGlobal Management, Ethics, Leadership ImprovementGlobal Perspective, Ethical Decision-Making, Personal Leadership
5Business PlanningIndustry Analysis, Operational Plan, Final Business PlanStrategic Integration, Business Modeling, Executive Presentation

[Citation:1] [9]

Significance of pBMBA in Modern Business Pedagogy

The pedagogical significance of pBMBA models lies in their transformative impact on professional development:

  • Complex Problem-Solving Capability: By confronting authentic, ill-structured business challenges, students develop adaptive problem-solving skills beyond theoretical knowledge. The project sequences require analyzing ambiguous situations, developing multiple solution pathways, and implementing evidence-based decisions within real organizational constraints [1] [5].
  • Leadership Integration: Team-based projects (e.g., "Manage Teams to Improve Organizational Performance") require students to practice leadership in distributed team environments, mirroring modern organizational realities. This develops competencies in team facilitation, conflict resolution, and collaborative decision-making [1].
  • Strategic Synthesis: The culminating business planning sequence demands integrative thinking across all business functions, requiring students to incorporate marketing, financial, operational, and strategic perspectives into a coherent business model [1] [9].
  • Adaptive Learning Mindset: The coaching-oriented approach fosters metacognitive skills as students continuously self-assess against competency rubrics and adjust their approaches based on faculty feedback. This develops the capacity for lifelong professional development beyond specific technical skills [1] [2].

Contemporary business education literature recognizes pBMBA as the vanguard of experiential learning, effectively bridging the persistent gap between academic knowledge and workplace competency demands. Its growing adoption signals a fundamental reorientation toward demonstrable mastery as the primary outcome of business education [2] [5].

Table: Business Education Models Compared

Evaluation CriterionTraditional MBAOnline/Hybrid MBApBMBA
Real-World ApplicationLimited (case studies)Moderate (some live projects)Extensive (applied organizational projects)
PersonalizationLow (standardized curriculum)Moderate (some electives)High (projects contextualized to student's organization)
Industry AlignmentTheoretical frameworksCurrent industry examplesDirect organizational impact
Leadership DevelopmentConceptual understandingSimulated exercisesApplied team leadership
Competency VerificationCourse gradesCourse grades & assignmentsDemonstrated project outcomes

The pBMBA represents more than a structural innovation—it constitutes a philosophical reorientation toward business education as a process of professional formation rather than information transfer. By making real-world business challenges the curriculum's core rather than peripheral supplements, it develops the adaptive competence required for leadership in volatile contemporary business environments [1] [2] [5].

Properties

CAS Number

97143-48-1

Product Name

pBMBA

IUPAC Name

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate

Molecular Formula

C18H18BrN5O5

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1

InChI Key

QZBYYFGXZFWZRN-IKYDMHQPSA-N

SMILES

C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

5'-(4-bromomethylbenzoyl)adenosine
pBMBA

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O

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